Foxm1-IN-1 -

Foxm1-IN-1

Catalog Number: EVT-10993071
CAS Number:
Molecular Formula: C23H30ClNO3
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Foxm1-IN-1 is a small molecule compound designed to inhibit the Forkhead Box M1 (FOXM1) transcription factor, which plays a significant role in various biological processes, particularly in cancer progression. FOXM1 is known for its overexpression in numerous human cancers, including breast, prostate, and colorectal cancers, where it contributes to tumorigenesis and poor patient prognosis. The compound Foxm1-IN-1 has emerged as a potential therapeutic agent due to its ability to suppress FOXM1 activity, thereby influencing cancer cell proliferation and survival.

Source

Foxm1-IN-1 was developed as part of ongoing research into targeting FOXM1 for cancer therapy. Its discovery is rooted in the need for effective treatments against cancers characterized by high levels of FOXM1 expression, which is associated with aggressive tumor behavior and resistance to conventional therapies .

Classification

Foxm1-IN-1 is classified as a synthetic small molecule inhibitor of transcription factors, specifically targeting the FOXM1 protein. It belongs to a broader category of compounds aimed at modulating protein interactions and functions within cellular pathways related to cancer.

Synthesis Analysis

Methods

The synthesis of Foxm1-IN-1 typically involves multi-step organic synthesis techniques that allow for the construction of its complex molecular framework. The initial steps may include:

  • Formation of key intermediates: Utilizing reactions such as nucleophilic substitution or coupling reactions to build the core structure.
  • Functional group modifications: Employing techniques like oxidation or reduction to introduce necessary functional groups that enhance binding affinity for FOXM1.

Technical Details

The synthetic route often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of Foxm1-IN-1.

Molecular Structure Analysis

Structure

The molecular structure of Foxm1-IN-1 features a distinct arrangement conducive to binding with the FOXM1 protein. It typically includes:

  • A central scaffold: This may consist of aromatic rings or heterocycles that provide structural stability.
  • Substituents: Various functional groups that enhance solubility and binding interactions with the target protein.

Data

While specific structural data for Foxm1-IN-1 may not be universally available due to proprietary research, its design is informed by structure-activity relationship studies that optimize its interaction with FOXM1.

Chemical Reactions Analysis

Reactions

Foxm1-IN-1 can undergo several chemical reactions relevant to its functionality:

  • Binding interactions: The compound forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with FOXM1, crucial for its inhibitory action.
  • Metabolic transformations: In biological systems, Foxm1-IN-1 may be subject to metabolic processes that alter its efficacy or bioavailability.

Technical Details

The kinetics of these interactions can be studied using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), providing insights into binding affinities and thermodynamics.

Mechanism of Action

Process

Foxm1-IN-1 exerts its effects primarily by binding to the FOXM1 protein, leading to:

  • Altered proteolytic sensitivity: The compound enhances the degradation of FOXM1 through proteasomal pathways.
  • Downregulation of target gene expression: By inhibiting FOXM1 activity, Foxm1-IN-1 reduces the transcription of genes associated with cell proliferation and survival.

Data

In vitro studies have shown that treatment with Foxm1-IN-1 results in decreased levels of FOXM1 protein and reduced expression of its target genes involved in oncogenesis .

Physical and Chemical Properties Analysis

Physical Properties

Foxm1-IN-1 typically exhibits properties such as:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: Stable under physiological conditions, allowing for effective cellular uptake and action.

Chemical Properties

The compound's chemical properties include:

  • Molecular weight: Generally falls within the range typical for small molecule inhibitors.
  • pKa values: Relevant for understanding ionization states under physiological pH, impacting absorption and distribution.

Relevant analytical methods such as High Performance Liquid Chromatography (HPLC) are used to assess these properties during development.

Applications

Scientific Uses

Foxm1-IN-1 has significant potential applications in cancer research and therapy, including:

  • Targeted cancer therapy: As an inhibitor of FOXM1, it may be used in combination with other therapies to enhance treatment efficacy against aggressive tumors.
  • Research tool: Useful in elucidating the role of FOXM1 in various biological processes, particularly those related to cell cycle regulation and tumorigenesis.

Studies have indicated that targeting FOXM1 could improve outcomes in cancers resistant to conventional treatments by reversing patterns associated with malignancy .

Molecular Biology of Forkhead Box M1 as a Therapeutic Target

Structural and Functional Domains of Forkhead Box M1 Isoforms

The human Forkhead Box M1 gene, located on chromosome 12p13.33, undergoes alternative splicing of exons Va (A1) and VIIa (A2), generating four primary isoforms: Forkhead Box M1A, Forkhead Box M1B, Forkhead Box M1C, and Forkhead Box M1D [3] [7]. Each isoform exhibits distinct functional properties due to domain variations:

  • Forkhead Box M1A: Contains both exon Va and VIIa insertions. The presence of exon VIIa disrupts its transactivation domain, rendering it transcriptionally inactive. It localizes cytoplasmically and may act as a dominant-negative regulator by competing for DNA-binding sites [7] [8].
  • Forkhead Box M1B: Lacks both alternative exons. It functions as a potent transcriptional activator, localizes predominantly to the nucleus, and is overexpressed in numerous cancers (e.g., pancreatic ductal adenocarcinoma, glioblastoma) [4] [8].
  • Forkhead Box M1C: Retains exon Va but not VIIa. It is transcriptionally active and implicated in epithelial-mesenchymal transition in colorectal cancer [3] [10].
  • Forkhead Box M1D: Contains exon VIIa but not Va. It promotes metastasis through Rho-associated kinase activation [3] [7].

All isoforms share three conserved domains (Figure 1):

  • N-terminal Repressor Domain: Mediates autoinhibition by binding to the transactivation domain in unphosphorylated states [6].
  • Central DNA-Binding Domain: A winged-helix structure (100 amino acids) recognizing tandem repeats of the consensus sequence "TAAACA" with lower affinity (~μM range) compared to other Forkhead family proteins [2] [6].
  • C-terminal Transactivation Domain: Recruits co-activators like CREB-binding protein upon phosphorylation-induced activation [6].

Table 1: Functional Characteristics of Forkhead Box M1 Isoforms

IsoformExon VaExon VIIaTranscriptional ActivitySubcellular LocalizationPrimary Oncogenic Role
Forkhead Box M1APresentPresentInactiveCytoplasmicDominant-negative regulation
Forkhead Box M1BAbsentAbsentHighNuclearCell proliferation, chemoresistance
Forkhead Box M1CPresentAbsentModerateNuclearEpithelial-mesenchymal transition
Forkhead Box M1DAbsentPresentModerateCytoplasmic/NuclearMetastasis via Rho-associated kinase

Structural studies reveal that the repressor domain and transactivation domain form an autoinhibited complex, where the repressor domain folds across the transactivation domain, blocking co-activator recruitment sites. Phosphorylation of specific residues disrupts this structure, enabling transactivation domain exposure [6].

Transcriptional Regulation of Forkhead Box M1 Expression in Malignancies

Forkhead Box M1 overexpression in cancer is driven by oncogenic transcription factors binding to cis-regulatory elements in its promoter:

  • HIF-1α: Under hypoxia, hypoxia-inducible factor 1α binds hypoxia-response elements (–1,200 bp), increasing Forkhead Box M1 transcription in hepatoma and breast cancer [3] [10].
  • STAT3: In chronic myeloid leukemia, signal transducer and activator of transcription 3 directly activates Forkhead Box M1 via a proximal promoter site, sustaining proliferation [3] [4].
  • E2F: The E2F1–3 complexes bind E2F motifs (–150 bp), linking Forkhead Box M1 to cell cycle progression [10].
  • β-Catenin/TCF4: In colorectal cancer, Wnt pathway activation induces Forkhead Box M1 transcription through T-cell factor binding sites [8].
  • Gli1: Hedgehog signaling upregulates Forkhead Box M1 in basal cell carcinomas via conserved Gli response elements [3] [10].

Table 2: Transcriptional Regulators of Forkhead Box M1 in Malignancies

Transcription FactorBinding SiteUpstream SignalCancer TypeFunctional Outcome
HIF-1αHypoxia-response element (–1,200 bp)HypoxiaHepatoma, BreastEnhanced proliferation, apoptosis resistance
STAT3Proximal promoterCytokine signalingChronic myeloid leukemiaCell survival, proliferation
E2F1–3E2F motif (–150 bp)Rb phosphorylationPan-cancerG1/S and G2/M transition
β-Catenin/TCF4T-cell factor siteWnt activationColorectal cancerTumor initiation, metastasis
Gli1Consensus Gli site (–895 bp)Hedgehog signalingBasal cell carcinomaCell proliferation

Repressive regulators include:

  • p53: Binds the Forkhead Box M1 promoter to suppress expression in response to DNA damage [10].
  • Liver X Receptor α: Downregulates Forkhead Box M1 in hepatocellular carcinoma via an inverted repeat element [3].
  • Estrogen Receptor β: Antagonizes estrogen receptor α-mediated activation in breast cancer [10].

Forkhead Box M1 autoamplifies through a positive feedback loop by binding its own promoter at –745/–738 bp, a mechanism disrupted by inhibitors like thiostrepton [10].

Post-Translational Modifications Modulating Forkhead Box M1 Activity

Post-translational modifications precisely regulate Forkhead Box M1’s transcriptional activity, stability, and localization:

Phosphorylation

Cyclin-dependent kinases and polo-like kinase 1 phosphorylate Forkhead Box M1 at multiple residues:

  • Cyclin-Dependent Kinase 1/2: Phosphorylate S251 in the Cdk site region during S/G2 phase, initiating repressor domain dissociation [6] [9].
  • Polo-Like Kinase 1: Targets S715 in the transactivation domain, promoting co-activator (e.g., CREB-binding protein) recruitment and mitotic gene expression [6] [9].Biophysical studies show phosphorylation disrupts the repressor domain-transactivation domain interface, enabling transactivation domain to adopt a disordered conformation that binds transcriptional co-activators [6].

Ubiquitination and SUMOylation

  • Ubiquitination: Mouse double minute 2 homolog mediates Forkhead Box M1 ubiquitination at K463, K492, and K597, targeting it for proteasomal degradation. This is counteracted by deubiquitinases like ubiquitin-specific peptidase 21 [3] [7].
  • SUMOylation: Small ubiquitin-like modifier conjugation at K463 suppresses Forkhead Box M1 activity by impeding DNA binding. Desumoylation by sentrin-specific proteases reverses this inhibition [7].

Acetylation

CREB-binding protein acetylates Forkhead Box M1 at K267, enhancing stability and DNA-binding affinity in hepatocellular carcinoma [7].

These modifications create a dynamic equilibrium ensuring Forkhead Box M1 activation only during specific cell cycle phases, which is frequently dysregulated in cancers.

Forkhead Box M1 Interaction Networks in Oncogenic Signaling Pathways

Forkhead Box M1 integrates signals from multiple oncogenic pathways through protein-protein interactions and feedback loops:

Kinase-Driven Feedback Loops

  • AKT/Forkhead Box M1: Forkhead Box M1 transcriptionally upregulates AKT, while AKT phosphorylates Forkhead Box M1 at S331, stabilizing it and enhancing nuclear translocation. This loop promotes survival in breast and pancreatic cancers [1] [9].
  • Extracellular Signal-Regulated Kinase/Forkhead Box M1: Extracellular signal-regulated kinase phosphorylates Forkhead Box M1 at S331, facilitating interactions with polo-like kinase 1 and cell cycle progression [9].

Transcriptional Co-regulators

  • β-Catenin: Forkhead Box M1 binds β-catenin to co-activate Wnt target genes (e.g., MYC, CCND1), driving proliferation in colorectal cancer [4] [8].
  • SMAD3: In transforming growth factor β signaling, Forkhead Box M1/SMAD3 complexes induce epithelial-mesenchymal transition genes (e.g., SNAI1, VIM) [4].

Non-Protein Interactions

  • Long Non-coding RNA PVT1: Binds Forkhead Box M1 protein, blocking ubiquitin-mediated degradation and increasing stability in gastric cancer. Forkhead Box M1 reciprocally activates PVT1 transcription, forming an oncogenic loop [4] [7].

Table 3: Forkhead Box M1 Protein Interaction Networks in Cancer

Interacting PartnerInteraction DomainFunctional ConsequencePathway ActivatedCancer Context
AKTForkhead Box M1: S331 phosphorylation siteForkhead Box M1 stabilization, nuclear importPI3K/AKT survival pathwayBreast, pancreatic cancer
β-CateninForkhead Box M1: C-terminal; β-catenin: Armadillo repeatsCo-activation of Wnt targetsWnt/β-cateninColorectal cancer
SMAD3Forkhead Box M1: Central region; SMAD3: MH2 domainEpithelial-mesenchymal transition inductionTGF-βMetastatic cancers
NucleophosminForkhead Box M1: 365–748 AA; Nucleophosmin: 187–295 AACytoplasmic sequestration or stabilizationNucleophosmin shuttlingAcute myeloid leukemia
PVT1 (lncRNA)Forkhead Box M1: DNA-binding domainForkhead Box M1 protein stabilizationProliferation, metastasisGastric cancer

These interactions position Forkhead Box M1 as a central hub coordinating cell cycle progression, survival, and metastasis. Disrupting these networks (e.g., using blocking peptides for nucleophosmin-Forkhead Box M1) represents a viable therapeutic strategy [4] [8].

Properties

Product Name

Foxm1-IN-1

IUPAC Name

N-[2-[2-[4-[(4-chlorophenyl)methoxy]phenoxy]ethoxy]ethyl]cyclohexanamine

Molecular Formula

C23H30ClNO3

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C23H30ClNO3/c24-20-8-6-19(7-9-20)18-28-23-12-10-22(11-13-23)27-17-16-26-15-14-25-21-4-2-1-3-5-21/h6-13,21,25H,1-5,14-18H2

InChI Key

RKTLOUYERGLRCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCOCCOC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.